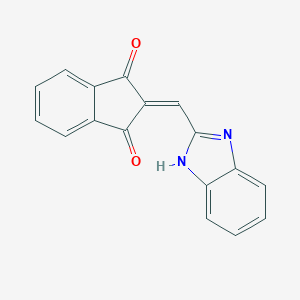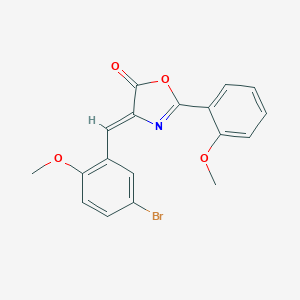
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments. Additionally, studies could explore the potential of combining this compound with other drugs to enhance its anti-cancer and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves the reaction of aniline, 2-fluorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
Propriétés
Nom du produit |
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Formule moléculaire |
C23H18FN3O |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(5Z)-3-anilino-5-[(2-fluorophenyl)methylidene]-2-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C23H18FN3O/c1-16-11-13-17(14-12-16)22-25-21(15-18-7-5-6-10-20(18)24)23(28)27(22)26-19-8-3-2-4-9-19/h2-15,26H,1H3/b21-15- |
Clé InChI |
ZVYLQBPHJYSOIR-QNGOZBTKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)N2NC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)N2NC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)N2NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)